molecular formula C13H14N2O4 B12119424 Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- CAS No. 1023813-54-8

Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo-

Cat. No.: B12119424
CAS No.: 1023813-54-8
M. Wt: 262.26 g/mol
InChI Key: PYSFDZVEXLKHLE-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- is a fused heterocyclic compound featuring a furan ring fused at the [2,3-d] position of a pyrimidine core. Key structural features include:

  • 3-Cyclopentyl substituent: Enhances lipophilicity and influences receptor binding.
  • 6-Methyl group: Modulates steric and electronic properties.
  • 4-Oxo group: Contributes to hydrogen bonding and metabolic stability.

This compound belongs to a class of fused pyrimidines known for diverse biological activities, including kinase inhibition and anticancer properties .

Properties

CAS No.

1023813-54-8

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-cyclopentyl-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-7-9(13(17)18)10-11(19-7)14-6-15(12(10)16)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,17,18)

InChI Key

PYSFDZVEXLKHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)N=CN(C2=O)C3CCCC3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminofuran Intermediates

A prominent method involves transesterification and cyclization of 2-chloro-3-cyanopyridine derivatives. For example, 2-chloro-3-cyanopyridine reacts with ethyl glycolate in 3-methyl-1-butanol under reflux with Na₂CO₃ to yield isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (1 ). Subsequent acylation with m-anisoyl chloride in pyridine introduces the 3-methoxybenzamido group (2 ), which undergoes alkaline hydrolysis to form the carboxylic acid (3 ). Cyclization in methanolic KOH produces the fused pyrimidinone core (4 ), a critical precursor for further functionalization.

Key Reaction Conditions :

  • Transesterification: 72-hour reflux in 3-methyl-1-butanol.

  • Cyclization: Methanolic KOH at elevated temperatures.

Aza-Wittig Ring-Closure Strategy

An alternative route employs iminophosphoranes in aza-Wittig reactions to construct the pyrimidine ring. This method, noted for mild conditions and high regioselectivity, avoids harsh reagents. For instance, iminophosphoranes derived from triphenylphosphine and substituted furans react with isocyanates to form triazole-fused pyrimidinones, which can be adapted for furo[2,3-d]pyrimidines.

Functionalization at Positions 5 and 6

Carboxylic Acid Formation at Position 5

The carboxylic acid moiety is introduced via hydrolysis of nitriles or esters. In one protocol, the ethyl ester group in compound 2 is hydrolyzed using 1M NaOH to yield the free acid (3 ). Alternatively, nitrile intermediates are hydrolyzed to amides under acidic conditions and further oxidized to carboxylic acids.

Methyl Group Incorporation at Position 6

The 6-methyl substituent is typically installed early in the synthesis. For instance, methyl groups are introduced via alkylation of pyrimidine intermediates using methyl iodide or through the use of pre-methylated starting materials like 6-methylfuran-2-carboxylate.

Oxo Group Formation at Position 4

The 4-oxo group arises from ketone oxidation or cyclization-induced tautomerization. In the cyclization of compound 3 , the pyrimidinone ring forms spontaneously under basic conditions, establishing the 4-oxo group.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)ChallengesSource
Cyclocondensation2-Chloro-3-cyanopyridine, ethyl glycolateTransesterification, acylation, cyclization21.5Long reaction times, column purification
Aza-WittigIminophosphoranes, isocyanatesRing-closure via aza-Wittig60–75Requires specialized reagents
Alkylation3-Cyclopentylpropanal, malononitrileConjugate addition, cyclization45–50Multi-step protection/deprotection

Optimization and Scalability Considerations

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but complicate purification.

  • Catalysis : Ethyl benzothiazolium bromide accelerates conjugate additions in cyclopentyl group installation.

  • Demethylation : AlCl₃/ethanethiol effectively removes methyl protecting groups on aryl substituents .

Chemical Reactions Analysis

Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment

Research indicates that furo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to target specific pathways involved in tumor growth. For instance, it acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial player in cellular signaling pathways associated with cancer cell proliferation and survival.

Table 1: Summary of Anticancer Activities of Furo[2,3-d]pyrimidine Derivatives

Compound NameTarget PathwayBiological ActivityReference
Furo[2,3-d]pyrimidine-5-carboxylic acidPI3KInhibitor
6-methyl-4-oxo derivativesGARFTaseAntitumor efficacy
Chalcones based on furo[2,3-d]pyrimidineVarious tumor cell linesCytotoxicity

Enzyme Inhibition

Glycinamide Ribonucleotide Formyltransferase (GARFTase)

The compound has been shown to inhibit GARFTase, an enzyme critical for purine metabolism. This inhibition can lead to reduced proliferation of cancer cells expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT) . The selectivity of these compounds for FRs over other transporters enhances their potential as targeted cancer therapies.

Case Study: In Vivo Efficacy

In preclinical studies involving severe combined immunodeficient mice with SKOV3 tumors, the furo[2,3-d]pyrimidine derivative demonstrated potent antitumor activity with manageable toxicity levels. The study highlighted the compound's ability to selectively target tumor cells through FRs and PCFTs rather than the reduced folate carrier (RFC), suggesting a promising avenue for circumventing drug resistance commonly observed in cancer therapies .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of furo[2,3-d]pyrimidine derivatives is crucial for optimizing their biological activity. Research has indicated that modifications to the chemical structure can significantly enhance their potency against various cancer cell lines.

Table 2: Structure-Activity Relationships of Furo[2,3-d]pyrimidines

Modification TypeEffect on ActivityReference
Substitution at C-2 with electron-withdrawing groupsIncreased cytotoxicity
Alteration of side chainsEnhanced selectivity for FRs
Bridge length variation (two-carbon vs. three-carbon)Optimized antitumor activity

Mechanism of Action

The mechanism of action of furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. For example, as a PI3Kα inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and subsequent activation of downstream signaling pathways such as AKT and mTOR . This inhibition disrupts the cellular processes that drive oncogenic growth, leading to reduced proliferation of cancer cells.

Comparison with Similar Compounds

Structural Analogues
2.1.1 Furo[2,3-d]pyrimidine Derivatives
Compound Name Key Substituents Biological Activity/IC50 Molecular Weight Reference
Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydro-furo[2,3-d]pyrimidine-5-carboxylate Cyclohexylamino, 4-fluorophenyl, ethyl ester Anticancer (A459 cells: IC50 ~1.2 µM) 327.41 g/mol
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester 2,4-Diamino, ethyl ester EGFR inhibition (IC50: ND) 222.21 g/mol
Target Compound 3-Cyclopentyl, 6-methyl, carboxylic acid Not reported (inferred moderate EGFR activity) ~265.3 g/mol* -

*Estimated based on structural similarity to .

Key Observations :

  • Carboxylic acid at position 5 enhances solubility over ester derivatives (e.g., ), which may improve bioavailability but reduce cell permeability .
2.1.2 Thieno[2,3-d]pyrimidine Analogues
Compound Name Key Substituents Biological Activity Molecular Weight Reference
5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid Pentyl, methyl, oxo Menin-MLL interaction inhibitor 280.34 g/mol
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 3-Amino, methyl ester Synthetic intermediate 239.25 g/mol

Comparison :

  • The target compound’s furan ring may confer milder electronic effects, balancing activity and toxicity .
Physicochemical Properties
Property Target Compound Ethyl 3-(4-fluorophenyl) Derivative Thieno[2,3-d]pyrimidine
LogP ~2.1* 3.5 2.8
Solubility (µg/mL) ~50* 12 25
Hydrogen Bond Acceptors 5 6 5

Key Insight : The target compound’s carboxylic acid group improves aqueous solubility over ester analogues, aligning with trends in .

Therapeutic Potential
  • Anticancer Activity: Furo[2,3-d]pyrimidines with aryl/amino substituents (e.g., ) show IC50 values < 5 µM in lung cancer models. The target compound’s cyclopentyl group may enhance blood-brain barrier penetration for CNS targets.

Biological Activity

Furo[2,3-d]pyrimidine derivatives, particularly the compound Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a fused pyrimidine ring system with a carboxylic acid functional group and a cyclopentyl substituent. The structural complexity contributes to its pharmacological properties. Various synthetic routes have been explored to optimize yield and biological activity:

  • Conventional methods include multi-step reactions involving cyclization and functional group modifications.
  • Recent advancements focus on diversity-oriented synthesis to create a library of furo[2,3-d]pyrimidine derivatives for biological screening.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cell growth and survival pathways. Inhibition of PI3K has implications for cancer therapy, as it is involved in tumor cell proliferation.

Key Findings:

  • Antitumor Activity : Studies show that compounds within this class can inhibit the proliferation of various cancer cell lines. For example, compounds derived from furo[2,3-d]pyrimidines demonstrated mean GI50 values against NCI 59 cell lines ranging from 1.23 µM to 2.41 µM, indicating potent cytotoxic effects .
  • Mechanism of Action : The mechanism involves interference with folate metabolism and inhibition of key enzymes such as dihydrofolate reductase (DHFR). This is particularly relevant for compounds designed as antifolates .

Table 1: Biological Activities of Furo[2,3-d]pyrimidine Derivatives

CompoundActivityTarget EnzymeEC50 (µM)References
Compound AAntitumorPI3K≤ 10^-7
Compound BDHFR InhibitionDHFRVaries by structure
Compound CCytotoxicityVarious cancer lines1.20 - 1.90

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor potential of a furo[2,3-d]pyrimidine derivative against MCF-7 breast cancer cells. The results indicated that the compound exhibited significant cytotoxicity compared to doxorubicin, suggesting potential for clinical application .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of furo[2,3-d]pyrimidines on PI3K activity. The findings revealed that these compounds could effectively disrupt signaling pathways critical for tumor growth and survival, further supporting their role as anticancer agents .

Q & A

Q. What interdisciplinary approaches enable synthesis of complex analogs (e.g., trifluoromethyl-substituted derivatives)?

  • Methodological Answer : Combine boronic acid cross-coupling (e.g., with 4-(trifluoromethyl)phenylboronic acid ) and photoredox catalysis for C–H functionalization. Use fluorinated building blocks (e.g., 4-(5-(trifluoromethyl)pyrid-2-yl)benzoic acid ) to introduce trifluoromethyl groups. Characterize intermediates via ¹⁹F NMR.

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